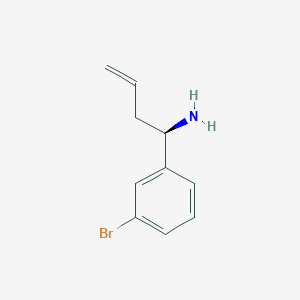
1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester is a complex organic compound that belongs to the class of aromatic carboxylic acid esters. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester typically involves esterification reactions. The starting materials may include 1,3-benzenedicarboxylic acid and 5-(3,6,9,12tetraoxatridec-1-yloxy)-1-methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarboxylic acid, dimethyl ester: A simpler ester derivative with similar chemical properties.
1,3-Benzenedicarboxylic acid, diethyl ester: Another ester derivative with slightly different physical properties.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester is unique due to the presence of the tetraoxatridecyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C18H26O9 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-methoxycarbonyl-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzoic acid |
InChI |
InChI=1S/C18H26O9/c1-22-3-4-24-5-6-25-7-8-26-9-10-27-16-12-14(17(19)20)11-15(13-16)18(21)23-2/h11-13H,3-10H2,1-2H3,(H,19,20) |
InChI Key |
FEPQBBKYRYCIJM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


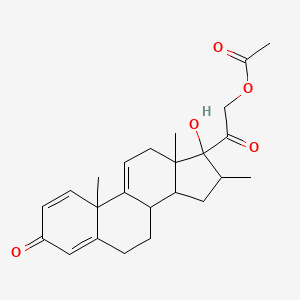


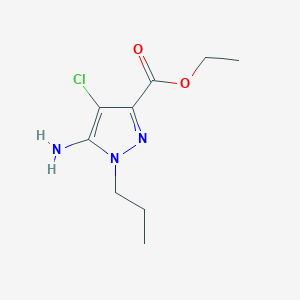
![(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12070256.png)
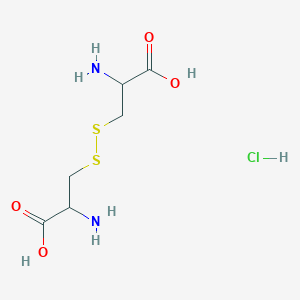


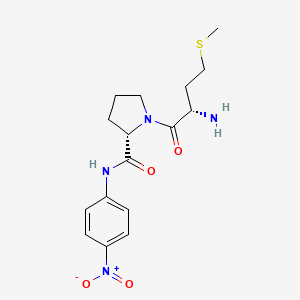

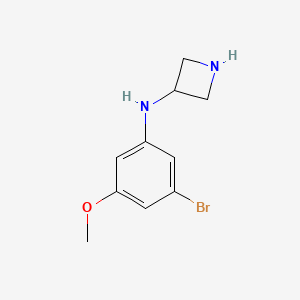
![4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)
